(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is classified as a methyl ester of a hydroxylated ketone, belonging to the family of decahydronaphthalene derivatives. It is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through various chemical methods, often involving cyclization and oxidation processes. It is commercially available from chemical suppliers and has been the subject of research in synthetic organic chemistry.
The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves several key steps:
The reaction conditions may vary depending on the specific starting materials and catalysts used. Industrial production often employs continuous flow synthesis and automated monitoring to enhance yield and purity.
The molecular structure of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate features a bicyclic framework with multiple functional groups:
Property | Value |
---|---|
Molecular Formula | C13H20O4 |
Molecular Weight | 240.29 g/mol |
IUPAC Name | Methyl 8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate |
InChI | InChI=1S/C13H20O4/c1-12... |
InChI Key | XSBTVPHJABUAKG-UHFFFAOYSA-N |
Canonical SMILES | CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate can participate in various chemical reactions:
These reactions can be facilitated by different reagents and catalysts, depending on the desired transformation.
The mechanism of action for (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions, leading to various biological effects. Detailed studies are required to elucidate these pathways fully.
The physical properties of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate include:
The chemical properties include:
Relevant analyses such as spectral data can provide further insights into its structural characteristics.
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate has several applications in scientific research:
This compound's unique structural features make it an important target for further research in both synthetic chemistry and biological applications.
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4